SERT Inhibitory Potency: ~100‑Fold Reduction Versus Fluoxetine (para‑CF₃)
The ortho‑trifluoromethyl analogue (this compound) is only about one‑hundredth as potent as fluoxetine in inhibiting serotonin uptake in synaptosomal preparations [1]. This dramatic reduction in SERT affinity is directly attributable to the relocation of the trifluoromethyl substituent from the para position (fluoxetine) to the ortho position [1][2].
| Evidence Dimension | Serotonin (5-HT) uptake inhibition potency |
|---|---|
| Target Compound Data | Approximately 100‑fold less potent than fluoxetine (estimated IC₅₀ ~ 5.5 µM based on the 100‑fold ratio relative to fluoxetine Ki of 55 nM) |
| Comparator Or Baseline | Fluoxetine (para‑trifluoromethyl isomer): Ki = 5.5 × 10⁻⁸ M (55 nM) for 5‑HT uptake in rat brain synaptosomes |
| Quantified Difference | ~100‑fold reduction in SERT inhibitory potency |
| Conditions | Rat brain synaptosomal [³H]‑5‑HT uptake assay; original data from Wong et al. (1975a), summarized in Schmidt et al. (1988) |
Why This Matters
A 100‑fold potency gap means the ortho isomer cannot serve as a functional substitute for fluoxetine in any pharmacological study targeting SERT, and its presence as an impurity in fluoxetine API even at low levels does not contribute meaningfully to therapeutic SERT inhibition.
- [1] Schmidt MJ, Fuller RW, Wong DT. Fluoxetine, a Highly Selective Serotonin Reuptake Inhibitor: A Review of Preclinical Studies. Br J Psychiatry. 1988;153(S3):7-31. doi:10.1192/S000712500029725X View Source
- [2] Wong DT, Bymaster FP, Horng JS, Molloy BB. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. J Pharmacol Exp Ther. 1975;193(3):804-811. PMID: 1151730. View Source
